Arg-Gly-Asp-Ser

Description

corresponds to cell attachment site of fibronectin; located near carboxyl-terminal region of alpha-chain of fibrinogen; inhibits platelet aggregation & fibrinogen binding to activated platelets

Properties

IUPAC Name |

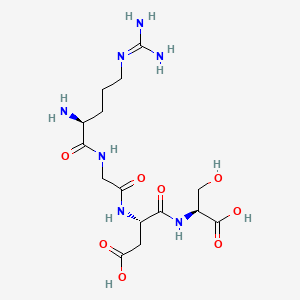

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRFRJQMBSBXGO-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920002 | |

| Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-65-9 | |

| Record name | Arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIBRONECTIN TETRAPEPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of the Arg-Gly-Asp-Ser (RGDS) Sequence: A Technical Guide to the Core Findings

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery of the Arg-Gly-Asp-Ser (RGDS) sequence within fibronectin as the minimal essential motif for cell adhesion. We will explore the core experiments that led to this landmark finding, present the quantitative data that underpins the discovery, provide detailed experimental protocols for replication and further investigation, and visualize the key molecular interactions and experimental workflows.

The Core Discovery: Unraveling the Cell Attachment Site of Fibronectin

In the early 1980s, the mechanism by which cells adhere to the extracellular matrix protein fibronectin was a significant area of research. It was known that a specific domain of the fibronectin molecule was responsible for this interaction, but the precise amino acid sequence mediating this attachment was unknown. Groundbreaking work by Michael D. Pierschbacher and Erkki Ruoslahti led to the identification of a surprisingly short peptide sequence, this compound (RGDS), as the critical recognition site for cell attachment.[1]

Their research, primarily published in two seminal papers in 1984, utilized a combination of peptide synthesis and cell adhesion assays to systematically narrow down the cell-binding activity to this tetrapeptide.[1][2] This discovery was pivotal, as it revealed a fundamental mechanism of cell-matrix interaction and opened up new avenues for research in cell biology, tissue engineering, and drug development.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on the RGDS sequence, demonstrating its activity in promoting and inhibiting cell adhesion.

Table 1: Inhibition of Fibronectin-Mediated Cell Adhesion by Synthetic Peptides

This table presents the concentration of various synthetic peptides required to achieve 50% inhibition (IC50) of fibroblast attachment to fibronectin-coated surfaces. The data clearly illustrates the specificity and potency of the RGDS-containing peptide compared to its analogs.

| Peptide Sequence | IC50 (mM) | Reference |

| Gly-Arg-Gly-Asp-Ser-Pro | ~0.1 | [Pierschbacher & Ruoslahti, Nature 1984] |

| Gly-Arg-Gly-Asp-Ser | ~0.2 | [Pierschbacher & Ruoslahti, Nature 1984] |

| Gly-Arg-Gly-Glu-Ser-Pro | > 2.0 | [Pierschbacher & Ruoslahti, Nature 1984] |

| This compound | ~0.3 | [Pierschbacher & Ruoslahti, PNAS 1984] |

| Lys-Gly-Asp-Ser | Inactive | [Pierschbacher & Ruoslahti, PNAS 1984] |

| Arg-Ala-Asp-Ser | Inactive | [Pierschbacher & Ruoslahti, PNAS 1984] |

| Arg-Gly-Glu-Ser | Inactive | [Pierschbacher & Ruoslahti, PNAS 1984] |

Table 2: Cell Attachment-Promoting Activity of Immobilized Synthetic Peptides

This table shows the concentration of synthetic peptides required to be coated on a substrate to promote half-maximal cell attachment. This demonstrates the ability of the RGDS sequence to directly mediate cell adhesion when presented on a surface.

| Peptide Sequence | Concentration for Half-Maximal Attachment (pmol/well) | Reference |

| Gly-Arg-Gly-Asp-Ser-Pro-Cys | ~10 | [Pierschbacher & Ruoslahti, Nature 1984] |

| Gly-Arg-Gly-Asp-Ser-Pro | ~20 | [Pierschbacher & Ruoslahti, Nature 1984] |

| Gly-Arg-Gly-Glu-Ser-Pro-Cys | Inactive | [Pierschbacher & Ruoslahti, Nature 1984] |

Experimental Protocols

The following are detailed methodologies for the key experiments that were central to the discovery and characterization of the RGDS sequence.

Solid-Phase Peptide Synthesis of RGDS

This protocol outlines the manual solid-phase synthesis of the RGDS tetrapeptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, a common method for peptide synthesis.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Aspartic Acid):

-

Dissolve Fmoc-Asp(OtBu)-OH, DIC, and HOBt in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized RGDS peptide using mass spectrometry and HPLC analysis.

Cell Adhesion Assay on Fibronectin-Coated Plates

This protocol describes a quantitative assay to measure the attachment of cells to fibronectin-coated surfaces, a foundational technique used to identify the RGDS sequence.

Materials:

-

96-well microtiter plates

-

Human plasma fibronectin solution (e.g., 10 µg/mL in phosphate-buffered saline, PBS)

-

Bovine serum albumin (BSA) solution (1% w/v in PBS) for blocking

-

Cell suspension (e.g., fibroblasts) in serum-free medium

-

Crystal violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Add 100 µL of fibronectin solution to each well of a 96-well plate.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the fibronectin solution and wash the wells three times with PBS.

-

-

Blocking:

-

Add 200 µL of 1% BSA solution to each well to block non-specific cell adhesion.

-

Incubate for 1 hour at 37°C.

-

Aspirate the BSA solution and wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium to a final concentration of 1-5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.

-

-

Staining:

-

Fix the attached cells by adding 100 µL of methanol to each well for 10 minutes.

-

Aspirate the methanol and add 100 µL of crystal violet solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Wash the wells thoroughly with water to remove excess stain.

-

-

Quantification:

-

Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of attached cells.

-

Inhibition of Cell Adhesion Assay

This protocol is a modification of the cell adhesion assay to test the ability of soluble peptides to inhibit cell attachment to fibronectin.

Procedure:

-

Follow steps 1 and 2 of the Cell Adhesion Assay protocol to prepare fibronectin-coated and blocked plates.

-

Pre-incubation with Peptides:

-

Prepare serial dilutions of the synthetic peptides (e.g., RGDS and control peptides) in serum-free medium.

-

In a separate plate or tubes, mix the cell suspension with the different concentrations of the peptides.

-

Incubate the cell-peptide mixture for 15-30 minutes at 37°C.

-

-

Cell Seeding: Add 100 µL of the pre-incubated cell-peptide mixture to each well of the fibronectin-coated plate.

-

Follow steps 4-7 of the Cell Adhesion Assay protocol to complete the assay and quantify cell attachment. The decrease in absorbance in the presence of the peptide indicates the level of inhibition.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental logic and the molecular signaling initiated by the RGDS sequence.

Caption: Experimental workflow for RGDS peptide synthesis and cell adhesion assays.

Caption: Integrin-mediated signaling pathway initiated by RGDS binding.

Conclusion

The discovery of the this compound sequence as the cell attachment site in fibronectin was a monumental step forward in understanding the molecular basis of cell-matrix interactions. The elegant and systematic experimental approach taken by Pierschbacher and Ruoslahti provided a clear and definitive answer to a fundamental biological question. The knowledge of this short, active peptide sequence has had a profound and lasting impact, fueling decades of research into integrin biology, the development of novel biomaterials for tissue engineering, and the design of therapeutics targeting cell adhesion in diseases such as cancer and thrombosis. This technical guide provides a core resource for researchers and professionals seeking to understand and build upon this foundational discovery.

References

- 1. Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variants of the cell recognition site of fibronectin that retain attachment-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Arg-Gly-Asp-Ser (RGDS) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp-Ser (RGDS) peptide is a specific motif derived from the cell-attachment domain of fibronectin that plays a crucial role in cell-trix interactions.[1] As a member of the RGD (Arginine-Glycine-Aspartic acid) family of peptides, RGDS is recognized by a subset of integrin receptors, transmembrane proteins that mediate cell adhesion, migration, proliferation, and survival.[2][3][4][5] This technical guide provides an in-depth exploration of the biological functions of the RGDS peptide, its interaction with integrins, the downstream signaling pathways it modulates, and its applications in biomedical research and drug development. Quantitative data on its binding affinities and detailed experimental protocols for its study are also presented.

Core Biological Function: Cell Adhesion and Integrin Binding

The primary biological function of the RGDS peptide is to mediate cell adhesion by binding to specific integrin receptors on the cell surface.[2][6] Integrins are heterodimeric proteins composed of α and β subunits, and the RGD sequence is a key recognition motif for many of them, including α5β1, αvβ3, αvβ5, and αIIbβ3.[3][7][8] The serine residue in the RGDS sequence can contribute to the specificity and affinity of binding to certain integrin subtypes compared to the simple RGD tripeptide.

By mimicking the natural ligands of integrins, such as fibronectin, vitronectin, and fibrinogen, soluble RGDS peptides can act as competitive inhibitors of cell adhesion.[2][7][9] This inhibitory effect has been widely utilized in research to study integrin-dependent processes and is being explored for therapeutic applications.[4][6][10] Conversely, when immobilized on a surface, the RGDS peptide promotes cell attachment and spreading.[4][11]

Integrin Specificity and Binding Affinity

The binding affinity and specificity of RGDS for different integrin subtypes are critical determinants of its biological effects. While the core RGD motif is recognized by multiple integrins, the flanking amino acids and the peptide's conformation (linear vs. cyclic) can significantly influence these properties.[2][3][11] Cyclic RGD peptides, for instance, often exhibit higher affinity and selectivity for specific integrins compared to their linear counterparts.[2][11][12]

Table 1: Reported Integrin Binding Affinities for RGD-based Peptides

| Peptide | Integrin Subtype | Binding Affinity (IC50 or Kd) | Cell Type/System | Reference |

| GRGDSP | α5β1 | ~1000-fold less than fibronectin | Not specified | [4] |

| c(RGDf(NMe)V) (Cilengitide) | αvβ3, αvβ5 | High affinity | Various cancer cells | [3][8] |

| Macrocyclic RGD peptides (e.g., 2-c) | αvβ3 | 0.91 μM (KD) | HEK-293, SKOV-3 cells | [12] |

| Macrocyclic RGD peptides (e.g., 2-c) | αvβ5 | 12.3 μM (KD) | HT-29 cells | [12] |

Note: Data for specific RGDS peptides are often embedded within studies on the broader RGD family. The table provides examples of reported affinities for RGD-containing peptides to illustrate the range and specificity that can be achieved.

Downstream Signaling Pathways

The binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes. These pathways are crucial for cell survival, proliferation, differentiation, and migration.

Focal Adhesion Kinase (FAK) and MAPK Pathways

Upon integrin ligation, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated. This activation creates docking sites for other signaling proteins, including Src family kinases, leading to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade (ERK, JNK, and p38).[7] Studies have shown that RGDS can inhibit the phosphorylation of FAK and downstream MAP kinases, thereby modulating inflammatory responses.[7]

Caption: RGDS-Integrin signaling via the FAK-MAPK pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

Integrin-mediated cell adhesion also activates the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis. The RGDS peptide has been shown to modulate this pathway, with RGDS-dependent resistance to apoptosis being linked to the activity of PI3K.[13]

Caption: RGDS-Integrin signaling via the PI3K/Akt pathway.

Other Signaling Interactions

The RGDS peptide has also been implicated in other signaling events, including:

-

Caspase Activation: RGDS can directly bind to and induce the activation of pro-caspases 8, 9, and 3, suggesting a role in apoptosis regulation independent of its anti-adhesive effects.[13][14]

-

TGF-β1 Regulation: RGDS can stimulate the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1) through integrin activation and the subsequent activation of Integrin-Linked Kinase (ILK).[15]

Experimental Protocols

Studying the biological function of the RGDS peptide involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with RGDS or an extracellular matrix protein in the presence or absence of soluble RGDS.

Materials:

-

96-well tissue culture plates

-

RGDS peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Extracellular matrix protein (e.g., fibronectin, 10 µg/mL in sterile PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Cell suspension of interest (e.g., 1 x 10^5 cells/mL in serum-free media)

-

Calcein-AM or crystal violet stain

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Coating: Coat wells of a 96-well plate with either the ECM protein solution or RGDS peptide solution overnight at 4°C. For negative controls, use PBS.

-

Blocking: Wash the wells three times with sterile PBS and then block non-specific binding by incubating with blocking buffer for 1 hour at 37°C.

-

Cell Seeding: Wash the wells again with PBS. For competitive inhibition assays, pre-incubate the cell suspension with various concentrations of soluble RGDS peptide for 30 minutes at 37°C. Add 100 µL of the cell suspension (with or without soluble RGDS) to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized for the cell type.

-

Quantification:

-

Calcein-AM: Incubate cells with Calcein-AM solution for 30 minutes. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.

-

Crystal Violet: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash, and then solubilize the dye with 10% acetic acid. Measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell adhesion relative to the positive control (cells on ECM without soluble RGDS).

Caption: Workflow for a cell adhesion assay.

Competitive Binding Assay

This assay determines the binding affinity of RGDS to a specific integrin by measuring its ability to compete with a labeled ligand.

Materials:

-

Purified integrin protein

-

Labeled ligand (e.g., biotinylated or radiolabeled fibronectin or a specific RGD-containing peptide)

-

Unlabeled RGDS peptide at various concentrations

-

96-well plates (e.g., streptavidin-coated for biotinylated ligands)

-

Detection reagent (e.g., streptavidin-HRP for biotinylated ligands)

-

Substrate for the detection reagent (e.g., TMB)

-

Plate reader

Procedure:

-

Immobilization: Immobilize the purified integrin onto the wells of a 96-well plate.

-

Competition: Add a constant concentration of the labeled ligand to the wells along with increasing concentrations of the unlabeled RGDS peptide.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Washing: Wash the wells to remove unbound ligands.

-

Detection: Add the detection reagent and incubate.

-

Signal Measurement: Add the substrate and measure the signal (e.g., absorbance).

-

Data Analysis: Plot the signal as a function of the RGDS concentration. The IC50 value (the concentration of RGDS that inhibits 50% of the labeled ligand binding) can be determined from the resulting dose-response curve.

Applications in Research and Drug Development

The unique properties of the RGDS peptide have led to its widespread use in various biomedical applications.

-

Tissue Engineering: RGDS is incorporated into biomaterials and scaffolds to enhance cell attachment, proliferation, and differentiation, which is crucial for tissue regeneration.[6][11]

-

Cancer Therapy and Imaging: As certain integrins are overexpressed on tumor cells and angiogenic blood vessels, RGDS-conjugated nanoparticles and imaging agents are being developed for targeted drug delivery and tumor visualization.[6][10][16][17]

-

Wound Healing: RGDS is used in wound dressings to promote cell migration and tissue repair.[6]

-

Anti-thrombosis: By inhibiting platelet aggregation through binding to integrin αIIbβ3, RGD-based peptides have potential as anti-thrombotic agents.[6][10]

Conclusion

The this compound peptide is a fundamental tool in cell biology and a promising molecule in translational medicine. Its ability to specifically interact with integrin receptors and modulate key signaling pathways provides a powerful means to study and manipulate cell adhesion and related processes. A thorough understanding of its biological function, binding characteristics, and the downstream consequences of its interactions is essential for researchers and drug development professionals seeking to harness its potential for therapeutic and diagnostic applications. The continued development of modified and cyclic RGD peptides with enhanced affinity and selectivity will undoubtedly expand their utility in the future.[4]

References

- 1. This compound (RGDS) - Echelon Biosciences [echelon-inc.com]

- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 5. selleckchem.com [selleckchem.com]

- 6. cellgs.com [cellgs.com]

- 7. Synthetic RGDS peptide attenuates lipopolysaccharide-induced pulmonary inflammation by inhibiting integrin signaled MAP kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ashpublications.org [ashpublications.org]

- 15. This compound (RGDS) peptide stimulates transforming growth factor beta1 transcription and secretion through integrin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifetein.com [lifetein.com]

- 17. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Arg-Gly-Asp-Ser (RGDS) Motif: A Technical Guide to its Core Role in Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp-Ser (RGDS) tetrapeptide sequence is a fundamental recognition motif that governs crucial cellular processes of adhesion and migration. As a key component of the extracellular matrix (ECM), this motif is found in proteins like fibronectin and vitronectin, mediating cellular interactions with their surrounding environment. The primary receptors for the RGDS motif are a subset of the integrin family of transmembrane heterodimeric receptors. The specific binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate cell attachment, spreading, and motility. This technical guide provides an in-depth overview of the RGDS motif's role in cell adhesion and migration, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. This resource is intended to support researchers, scientists, and drug development professionals in their efforts to understand and manipulate RGDS-mediated cellular behaviors for therapeutic and research applications.

Data Presentation: Quantitative Insights into RGDS-Integrin Interactions

The affinity of the RGDS motif for different integrin subtypes and its efficacy in modulating cell adhesion can be quantified through various experimental parameters. The half-maximal inhibitory concentration (IC50) indicates the concentration of a peptide required to inhibit a biological process by 50%, while the dissociation constant (Kd) reflects the binding affinity between a ligand and its receptor.

Table 1: IC50 Values of RGDS Peptides in Cell Adhesion Inhibition

| Peptide | Integrin Subtype | IC50 (nM) | Cell Type | Reference |

| RGDS | αvβ3 | 89 | Not Specified | |

| RGDS | α5β1 | 335 | Not Specified | |

| RGDS | αvβ5 | 440 | Not Specified |

Table 2: Dissociation Constants (Kd) of RGD-Integrin Binding

| Ligand | Integrin Subtype | Method | Kd (µM) | System | Reference |

| RGD | Integrins | Computer-Controlled Micropipette | 74 ± 28 | Live Cells | |

| RGD | Integrins | Waveguide-Based Biosensor | 140 ± 28 | Live Cells |

Core Signaling Pathways

The interaction between the RGDS motif and integrins initiates a complex network of intracellular signaling pathways, primarily orchestrated by Focal Adhesion Kinase (FAK) and Rho family GTPases. These pathways converge to regulate the cytoskeletal dynamics necessary for cell adhesion and migration.

Upon RGDS binding, integrins cluster and recruit FAK to focal adhesions. This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent FAK-Src complex formation results in the phosphorylation of other downstream targets, including paxillin and the activation of the MAPK/ERK pathway, which influences gene expression related to cell survival and proliferation.

Integrin activation by RGDS also modulates the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42. These small GTPases are critical regulators of the actin cytoskeleton. Rac1 and Cdc42 are generally associated with the formation of lamellipodia and filopodia, respectively, driving membrane protrusion at the leading edge of migrating cells. Conversely, RhoA is primarily involved in the formation of stress fibers and focal adhesion maturation, contributing to cell contractility and tail retraction. The spatiotemporal regulation of these GTPases, controlled by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs), is crucial for coordinated cell movement.

Experimental Protocols

A variety of in vitro assays are employed to investigate RGDS-mediated cell adhesion and migration. Below are detailed protocols for key experiments.

Protocol 1: Surface Functionalization with RGDS Peptides

This protocol describes the passive adsorption of RGDS peptides onto a tissue culture surface.

Materials:

-

Lyophilized RGDS peptide

-

Sterile phosphate-buffered saline (PBS) or serum-free medium

-

Sterile tissue culture plates or coverslips

Procedure:

-

Under sterile conditions, reconstitute the lyophilized RGDS peptide in sterile PBS or serum-free medium to a stock concentration (e.g., 1 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Dilute the RGDS peptide stock solution to the desired working concentration (typically ranging from 1 to 50 µg/mL) using sterile PBS or serum-free medium.

-

Add a sufficient volume of the diluted RGDS peptide solution to completely cover the surface of the tissue culture vessel.

-

Incubate at 37°C for 1-2 hours in a humidified incubator.

-

Aspirate the peptide solution and gently wash the surface twice with sterile PBS.

-

The RGDS-coated surface is now ready for cell seeding.

Protocol 2: Cell Adhesion Assay

This assay quantifies the attachment of cells to an RGDS-coated surface.

Materials:

-

RGDS-coated and control (e.g., uncoated or RGES-coated) 96-well plates

-

Cell suspension in serum-free medium

-

Crystal violet solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Prepare RGDS-coated and control wells in a 96-well plate as described in Protocol 1.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well.

-

Incubate for 30-60 minutes at 37°C in a humidified incubator to allow for cell attachment.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the wells with water and stain with crystal violet solution for 10-20 minutes.

-

Thoroughly wash the wells with water to remove excess stain and allow to air dry.

-

Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Protocol 3: Wound Healing (Scratch) Assay

This assay assesses the effect of soluble RGDS on collective cell migration.

Materials:

-

6-well or 12-well tissue culture plates

-

Cells that form a confluent monolayer

-

Sterile 200 µL pipette tip

-

Complete growth medium

-

RGDS peptide stock solution

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Add fresh complete growth medium containing the desired concentration of RGDS or a control peptide to the wells.

-

Immediately capture images of the scratch at defined locations (Time 0).

-

Incubate the plate at 37°C.

-

At regular intervals (e.g., every 6, 12, or 24 hours), capture images of the same locations of the scratch.

-

Analyze the images to measure the change in the width of the scratch over time to determine the rate of wound closure.

Protocol 4: Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant, and can be inhibited by RGDS.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Chemoattractant (e.g., FBS, specific growth factors)

-

Serum-free medium

-

RGDS peptide

-

Cotton swabs

-

Staining solution (e.g., DAPI, Crystal Violet)

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of each well.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

In a separate tube, pre-incubate the cell suspension with the desired concentration of RGDS or control peptide for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C. The incubation time will depend on the cell type.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with a suitable staining solution.

-

Count the number of migrated cells in several fields of view using a microscope.

Conclusion

The this compound motif is a pivotal player in the regulation of cell adhesion and migration. Its specific interaction with integrin receptors triggers well-defined downstream signaling cascades that ultimately control cytoskeletal organization and cell motility. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the RGDS-integrin axis is essential for the development of novel therapeutics targeting a wide range of pathological processes, including cancer metastasis, thrombosis, and fibrosis, as well as for the advancement of tissue engineering and regenerative medicine.

A Technical Guide to the Mechanism of Action of RGDS Peptides in Integrin Binding

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the interaction between Arg-Gly-Asp-Ser (RGDS) peptides and integrin receptors. It covers the structural basis of binding, quantitative affinity data, downstream signaling cascades, and key experimental protocols for studying these interactions.

The Core Mechanism of RGDS-Integrin Interaction

The tripeptide motif Arginine-Glycine-Aspartate (RGD) is a canonical recognition sequence found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[1] Integrins, a family of heterodimeric (α and β subunits) cell surface receptors, recognize this motif to mediate cell-matrix adhesion, a fundamental process in cell signaling, migration, and survival.[1][2] Short synthetic peptides containing the RGD sequence, such as RGDS, can competitively inhibit this natural interaction.[2]

The binding occurs at a shallow crevice located at the interface of the α and β subunits of the integrin headpiece.[3][4] The interaction is highly dependent on the coordination of a divalent cation by a conserved motif in the β subunit's I-like domain, known as the Metal Ion-Dependent Adhesion Site (MIDAS).[3][5]

The key molecular interactions are:

-

Aspartate (D): The carboxylate side chain of the aspartate residue directly coordinates with the divalent cation (typically Mg²⁺ or Mn²⁺) within the MIDAS. This interaction is the most critical for ligand binding.[2][3]

-

Arginine (R): The guanidinium group of the arginine residue forms a salt bridge with aspartate residues on the α subunit, providing specificity and contributing to the binding energy.[4]

-

Glycine (G): The glycine residue is sterically small, allowing for a necessary turn in the peptide backbone that correctly positions the flanking arginine and aspartate residues for optimal interaction with the integrin binding pocket.[6]

Steered molecular dynamic simulations have shown that the RGD-integrin complex is further stabilized by a single water molecule that is tightly coordinated to the MIDAS ion, effectively shielding the critical bond between the ligand's aspartate and the ion from attack by free water molecules.[3][7] While the RGD motif is the primary binding site, flanking sequences and the peptide's conformation (linear vs. cyclic) can significantly influence affinity and selectivity for different integrin subtypes.[1][8]

Quantitative Binding Affinity of RGD Peptides

The affinity of RGD peptides for different integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kᴅ). These values vary significantly based on the peptide sequence, its conformation (linear vs. cyclic), and the specific integrin heterodimer. Cyclic RGD peptides often exhibit higher affinity and selectivity due to their conformationally constrained structure.[1]

Table 1: IC₅₀ Values for RGD Peptides against Various Integrins

| Peptide/Compound | Integrin Subtype | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Linear RGD Peptide | αvβ3 | 89 | |

| Linear RGD Peptide | α5β1 | 335 | |

| Linear RGD Peptide | αvβ5 | 440 | |

| Cilengitide (cyclic) | αvβ3 | Sub-nanomolar | [9] |

| Cilengitide (cyclic) | αvβ5 | Low nanomolar | [10] |

| Compound 7 (peptidomimetic) | α5β1 | 25.7 | [9] |

| Compound 7 (peptidomimetic) | αvβ6 | Low nanomolar | [11] |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | αvβ3 | 30 - 42 | [12] |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | αvβ5 | >10,000 | [12] |

| Bicyclic Peptide (CT3HPQcT3RGDcT3) | α5β1 | >10,000 |[12] |

Downstream Signaling Pathways ("Outside-In" Signaling)

The binding of RGDS peptides, mimicking ECM ligands, triggers "outside-in" signaling. This process initiates with a conformational change in the integrin heterodimer, leading to receptor clustering and the recruitment of a complex scaffold of intracellular signaling proteins to the cytoplasmic tails.[10][13]

A primary event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[14] Phosphorylated FAK serves as a docking site for other kinases, most notably Src family kinases (SFKs).[13] The FAK/Src complex then phosphorylates numerous downstream targets, activating key signaling cascades that regulate cell survival, proliferation, and migration.[13][14]

Two major pathways activated are:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.[13]

-

MEK/ERK (MAPK) Pathway: This cascade is heavily involved in regulating gene expression related to cell proliferation, differentiation, and motility.[13][15]

Key Experimental Protocols

Studying the interaction between RGDS peptides and integrins involves a variety of biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

This assay quantifies the ability of cells to attach to surfaces coated with RGD peptides and is often used to assess the inhibitory effect of soluble RGD peptides.

Methodology:

-

Surface Preparation:

-

Reconstitute lyophilized RGDS peptide in sterile PBS or serum-free medium to a stock concentration (e.g., 1 mg/mL).[16]

-

Dilute the stock solution to desired working concentrations (e.g., 0.1 to 10 µg/mL) in sterile PBS.[16]

-

Add the diluted peptide solution to the wells of a 96-well tissue culture plate, ensuring the surface is completely covered.[16]

-

Incubate for 1-2 hours at 37°C to allow for passive adsorption of the peptide.[16]

-

Aspirate the solution and gently wash the wells twice with sterile PBS to remove unbound peptide. Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS.[16][17]

-

-

Cell Plating and Adhesion:

-

Culture cells of interest (e.g., HeLa cells, which express integrin αvβ5) to sub-confluency.[8]

-

Detach cells using a non-enzymatic method (e.g., 1 mM EDTA in PBS) to preserve integrin integrity.[8]

-

Wash and resuspend the cells in serum-free medium containing 0.1% BSA.[8]

-

Seed the cells onto the peptide-coated plate at a specific density (e.g., 2 x 10⁴ cells/well).[8]

-

Incubate at 37°C in a CO₂ incubator for a short period (e.g., 30-60 minutes) to allow for adhesion but minimize endogenous ECM secretion.[16]

-

-

Quantification:

-

Gently wash the wells twice with PBS to remove non-adherent cells.[16]

-

Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.[16]

-

Stain the cells with a 0.5% crystal violet solution for 10-20 minutes.[16]

-

Wash thoroughly with water to remove excess stain and allow the plate to air dry.[16]

-

Solubilize the bound dye using a solubilization buffer (e.g., 10% acetic acid).[16]

-

Measure the absorbance of the solubilized dye at ~570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[16]

-

SPR is a powerful, label-free technique used to measure real-time binding kinetics, providing association (kₐ), dissociation (kₔ), and equilibrium dissociation (Kᴅ) constants.[18][19]

Methodology:

-

Chip Preparation (Ligand Immobilization):

-

A sensor chip (e.g., CM5) is activated for covalent coupling.[20]

-

Purified, soluble integrin ectodomain is injected over the activated chip surface. The protein is immobilized via amine coupling to the dextran matrix.[21]

-

Remaining active sites on the chip are deactivated to prevent non-specific binding. A reference flow cell is typically prepared in parallel with no immobilized protein to allow for signal subtraction.[20]

-

-

Binding Analysis (Analyte Injection):

-

A continuous flow of running buffer (e.g., HEPES-buffered saline with Mg²⁺/Ca²⁺ and a surfactant like Tween 20) is established over the ligand (integrin) and reference flow cells.[21]

-

The analyte (RGDS peptide) is prepared in a series of dilutions in the running buffer.[21]

-

Each concentration of the peptide is injected sequentially over the chip surface for a defined period (association phase), followed by a switch back to running buffer to monitor the decay of the signal (dissociation phase).[19]

-

The change in the SPR signal, measured in Response Units (RU), is recorded in real-time, generating a sensorgram for each concentration.[19]

-

-

Data Analysis:

-

The raw sensorgrams are processed by subtracting the signal from the reference flow cell.

-

The resulting binding curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using specialized software.[21][22]

-

This fitting process yields the kinetic rate constants kₐ (association rate) and kₔ (dissociation rate). The equilibrium dissociation constant (Kᴅ) is then calculated as kₔ/kₐ.[21]

-

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. RGD AND OTHER RECOGNITION SEQUENCES FOR INTEGRINS | Annual Reviews [annualreviews.org]

- 3. Structural insights into how the MIDAS ion stabilizes integrin binding to an RGD peptide under force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ks.uiuc.edu [ks.uiuc.edu]

- 5. pnas.org [pnas.org]

- 6. The structural bases of integrin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]

- 14. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad.com [bio-rad.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Structural Analysis of the Arg-Gly-Asp-Ser (RGDS) Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp-Ser (RGDS) sequence is a tetrapeptide motif that plays a pivotal role in cell adhesion and signaling. As the minimal recognition sequence for many integrin receptors, it is integral to the interaction between cells and the extracellular matrix (ECM). This guide provides an in-depth technical overview of the structural analysis of the RGDS sequence, focusing on its interaction with integrins, the experimental methodologies used to characterize this interaction, and the downstream signaling pathways that are initiated. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug development and related fields.

Data Presentation: Quantitative Analysis of RGDS-Integrin Interactions

The binding affinity of RGDS-containing peptides to various integrins has been quantified using several biophysical techniques. The following tables summarize key quantitative data, including dissociation constants (Kd), IC50 values, and kinetic rate constants (kₐ and kd).

| Peptide | Integrin | Kd (µM) | Method | Reference |

| Linear GRGDS | αIIbβ₃ | 1.7 | Total Internal Reflection Fluorescence Microscopy | --INVALID-LINK--[1] |

| c(RGDfV) | αvβ₃ | 0.009 - 0.030 | Solid-Phase Binding Assay | --INVALID-LINK--[1] |

| c(RGDfK) | αvβ₃ | 0.91 | Surface Plasmon Resonance | --INVALID-LINK--[2] |

| cRGDfK-488 | αvβ₃ | Micromolar Range | Cellular Binding Assay | --INVALID-LINK--[3] |

| Compound | Integrin | IC₅₀ (µM) | Method | Reference |

| 1-K | αvβ₃ | 3.5 | Cell Adhesion Assay | --INVALID-LINK--[2] |

| 1-K | αvβ₅ | 50 | Cell Adhesion Assay | --INVALID-LINK--[2] |

| 2-c | αvβ₃ | 0.91 | Cell Adhesion Assay | --INVALID-LINK--[2] |

| 2-c | αvβ₅ | 12.3 | Cell Adhesion Assay | --INVALID-LINK--[2] |

| Paclitaxel (Free) | A2058 cells | 7.86 nM | Cytotoxicity Assay | --INVALID-LINK--[4] |

| Paclitaxel (RGD-micelle) | A2058 cells | 3.6-4.87 nM | Cytotoxicity Assay | --INVALID-LINK--[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the structural analysis of the RGDS sequence are provided below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

1. Ligand and Analyte Preparation:

-

Ligand (Integrin): Purify the integrin protein to >90% purity. Dialyze the protein into an appropriate immobilization buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

-

Analyte (RGDS peptide): Synthesize and purify the RGDS peptide. Dissolve the peptide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

2. Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the sensor chip surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Inject the purified integrin over the activated surface to achieve covalent immobilization via amine coupling. The optimal pH for immobilization should be determined through pH scouting to maximize electrostatic pre-concentration.[5]

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

3. Analyte Binding Assay:

-

Prepare a series of analyte dilutions in running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1% Tween-20, 5% DMSO). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[6]

-

Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

-

Monitor the association of the analyte with the ligand in real-time.

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte-ligand complex.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., 50 mM NaOH) if necessary.[5]

4. Data Analysis:

-

Subtract the reference sensorgram (from a reference flow cell without immobilized ligand) from the sample sensorgram to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

1. Sample Preparation:

-

Synthesize and purify the RGDS peptide.

-

Dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of a few millimolar.[7] The pH should be adjusted to be close to physiological conditions while ensuring peptide solubility and stability.

-

For heteronuclear experiments, isotopic labeling (¹⁵N and/or ¹³C) of the peptide may be required, although natural abundance experiments are also possible.[8]

2. NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. A standard set of experiments for a small peptide like RGDS includes:

-

1D ¹H spectrum: To check sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Measure three-bond J-coupling constants (³JHNα) from high-resolution 1D or 2D spectra. These values are related to the backbone dihedral angle φ (phi) through the Karplus equation.[8]

3. Resonance Assignment and Structural Calculations:

-

Assign the proton resonances to specific atoms in the RGDS sequence using the TOCSY and NOESY spectra.

-

Use the measured ³JHNα coupling constants to calculate the possible ranges for the φ dihedral angles for each residue.[9]

-

Use the NOE cross-peak intensities to derive inter-proton distance restraints.

-

Perform structure calculations using a molecular dynamics or simulated annealing protocol, incorporating the experimental restraints (dihedral angles and distances) to generate an ensemble of low-energy structures that are consistent with the NMR data.

4. Structure Validation:

-

Assess the quality of the calculated structures using parameters such as the number of restraint violations and the root-mean-square deviation (RMSD) of the structural ensemble.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-resolution structure of the RGDS peptide in complex with its integrin receptor.

1. Protein and Peptide Preparation:

-

Express and purify the integrin protein to a high concentration (e.g., 5-15 mg/mL) and high purity (>95%).

-

Synthesize and purify the RGDS peptide.

2. Crystallization:

-

Co-crystallization: Mix the integrin and the RGDS peptide in a molar excess of the peptide and screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Soaking: Grow crystals of the apo-integrin first. Then, soak these crystals in a solution containing a high concentration of the RGDS peptide (e.g., 1-10 mM) for a period ranging from hours to days to allow the peptide to diffuse into the crystal and bind to the integrin.[10]

3. Data Collection:

-

Harvest a suitable crystal from the crystallization drop and flash-cool it in a cryoprotectant solution to prevent ice formation.

-

Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Rotate the crystal in the X-ray beam and collect a series of diffraction images.

4. Structure Determination and Refinement:

-

Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Solve the phase problem using methods like molecular replacement (if a similar structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

-

Build an initial atomic model of the integrin-RGDS complex into the resulting electron density map.

-

Refine the atomic model against the experimental diffraction data to improve its agreement with the data and to ensure proper stereochemistry.

Mandatory Visualization

Signaling Pathways

The binding of the RGDS sequence to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes, including proliferation, survival, and migration. A key pathway initiated by this interaction is the mitogen-activated protein kinase (MAPK) cascade.

Caption: RGDS-Integrin mediated MAPK signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for the experimental techniques described in this guide.

Caption: Surface Plasmon Resonance (SPR) workflow.

Caption: NMR Spectroscopy workflow for peptide structure.

Caption: X-ray Crystallography workflow for protein-peptide complex.

References

- 1. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding and uptake of novel RGD micelles to the αvβ3 integrin receptor for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the RGDS Peptide in Extracellular Matrix Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Arginine-Glycine-Aspartic acid-Serine (RGDS) tetrapeptide sequence is a fundamental recognition motif within the extracellular matrix (ECM) that governs a vast array of cellular processes. As a key binding ligand for integrin receptors, RGDS mediates cell adhesion, migration, proliferation, and differentiation. This technical guide provides an in-depth analysis of RGDS-ECM interactions, detailing the molecular mechanisms, downstream signaling cascades, and the critical role of this peptide in both physiological and pathological contexts. Furthermore, this document offers a comprehensive overview of experimental protocols for studying these interactions and summarizes key quantitative data to aid researchers and drug development professionals in this dynamic field.

The RGDS Motif and its Interaction with Integrins

The RGDS sequence was first identified as the minimal cell attachment-promoting motif within fibronectin.[1] It is now known to be present in numerous other ECM proteins, including vitronectin, fibrinogen, and osteopontin, where it serves as a primary recognition site for a subset of the integrin family of transmembrane receptors.[1] Integrins are heterodimeric proteins composed of α and β subunits, and the specific combination of these subunits determines the ligand-binding specificity.[2] Several integrins, including αvβ3, αvβ5, and α5β1, are prominent RGD-binding receptors.[2]

The interaction between the RGDS motif and integrins is a crucial first step in a cascade of events that dictates cellular behavior. The binding affinity of this interaction can be influenced by the conformation of the peptide (with cyclic RGD peptides often exhibiting higher affinity and stability than linear forms) and the surrounding amino acid sequence.[1][3] This specificity in binding has significant implications for the development of targeted therapeutics.

Quantitative Analysis of RGDS-Integrin Binding

The binding affinity of RGDS peptides to various integrin subtypes is a critical parameter in research and drug development. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics indicates a higher binding affinity. The following table summarizes key quantitative data from the literature.

| Peptide/Compound | Integrin Subtype | Assay Type | IC50 (nM) | Kd (µM) | Reference(s) |

| RGD Peptide | αvβ3 | Inhibition Assay | 89 | ||

| RGD Peptide | α5β1 | Inhibition Assay | 335 | ||

| RGD Peptide | αvβ5 | Inhibition Assay | 440 | ||

| cyclo(RGDfV) | α5β1 | Inhibition Assay | >1000 | [4] | |

| Compound 6 | α5β1 | Inhibition Assay | 73.3 | [4] | |

| Compound 7 | α5β1 | Inhibition Assay | 25.7 | [4] | |

| Compound 2-c | αvβ3 | Cell-based competition | 910 | [5] | |

| Compound 2-c | αvβ5 | Cell-based competition | 12300 | [5] | |

| RGDS Peptide | Survivin | Co-immunoprecipitation | 27.5 | [6] |

Downstream Signaling Pathways

The binding of RGDS to integrins initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[7] This process is fundamental to how cells sense and respond to their microenvironment. Upon ligand binding, integrins cluster on the cell surface, leading to the formation of focal adhesions—complex structures that connect the ECM to the actin cytoskeleton.[7]

A key initiating event in this signaling cascade is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[8][9] Phosphorylated FAK then serves as a docking site for other signaling proteins, including Src family kinases.[9] The activation of the FAK/Src complex triggers multiple downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[7][10] This pathway plays a central role in regulating gene expression related to cell proliferation, survival, and migration.[11]

Experimental Protocols

The study of RGDS-ECM interactions relies on a variety of well-established in vitro assays. These protocols provide a framework for investigating the effects of RGDS peptides on cellular behavior.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM-coated surface and the inhibitory effect of soluble RGDS peptides.

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD-based Therapy: Principles of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular targets of RGDS peptide in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. DSpace [repository.upenn.edu]

The Pivotal Role of the RGDS Sequence in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of the Arginine-Glycine-Aspartic acid-Serine (RGDS) sequence and its core RGD motif represents a watershed moment in our understanding of cell biology. This short peptide sequence, first identified as the key cell attachment determinant in fibronectin, has since been revealed as a ubiquitous mediator of cell-extracellular matrix (ECM) interactions, governing fundamental cellular processes. This technical guide provides an in-depth exploration of the history, significance, and experimental investigation of the RGDS sequence, tailored for professionals in research and drug development.

A Historical Perspective: Unraveling the Molecular Basis of Cell Adhesion

The journey to understanding the significance of the RGDS sequence began in the early 1980s with the pioneering work of Erkki Ruoslahti and Michael Pierschbacher. Their research focused on dissecting the components of the ECM protein fibronectin responsible for mediating cell attachment. Through a series of elegant experiments involving proteolytic fragmentation and synthetic peptide analysis, they pinpointed the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the minimal essential recognition site. Subsequent research identified the serine (S) residue following the RGD core in fibronectin, leading to the characterization of the RGDS tetrapeptide.

This discovery was monumental, as it provided the first glimpse into a specific molecular code governing cell adhesion. Soon after, the cellular receptors that recognize this sequence were identified as a large family of heterodimeric transmembrane proteins known as integrins. It is now understood that at least eight of the 24 known integrins recognize the RGD motif within their various ECM ligands, including fibronectin, vitronectin, fibrinogen, and laminin. This interaction forms the cornerstone of a complex signaling network that dictates cell behavior.

The Significance of RGDS-Integrin Interactions in Cellular Function

The binding of the RGDS sequence to integrins is far more than a simple tethering mechanism; it is a critical trigger for a cascade of intracellular signaling events that regulate a wide array of cellular functions:

-

Cell Adhesion and Spreading: The initial attachment of cells to the ECM is mediated by RGD-integrin binding. This interaction promotes cell spreading and the formation of focal adhesions, which are complex structures that physically link the ECM to the cell's actin cytoskeleton.

-

Cell Migration: The dynamic regulation of RGD-integrin binding is essential for cell migration. The formation and disassembly of focal adhesions at the leading and trailing edges of a migrating cell provide the traction necessary for movement. This process is crucial in development, wound healing, and immune responses, as well as in pathological conditions like cancer metastasis.

-

Cell Proliferation and Survival: Integrin-mediated adhesion provides essential survival signals to anchorage-dependent cells. The disruption of these interactions can lead to a form of programmed cell death known as anoikis. Conversely, the engagement of integrins by RGD-containing ligands can activate signaling pathways that promote cell proliferation and survival.

-

Differentiation: The interaction of stem cells with their surrounding ECM via RGD-integrin binding can influence their differentiation into various cell lineages. The mechanical and chemical cues transmitted through these interactions play a vital role in guiding cell fate.

The central role of RGDS in these processes has made it a focal point for drug development, with applications ranging from anti-cancer therapies that target tumor angiogenesis and metastasis to the development of biomaterials that promote tissue regeneration.

Quantitative Analysis of RGD-Integrin Binding

The binding affinity of RGD-containing peptides to different integrin subtypes is a critical determinant of their biological activity and therapeutic potential. This affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand to its integrin receptor. The following tables summarize the IC50 values for various linear and cyclic RGD peptides, highlighting the impact of peptide conformation and flanking amino acid residues on integrin binding affinity and selectivity.

Table 1: Binding Affinities (IC50, nM) of Linear RGD Peptides to Various Integrin Subtypes [1][2][3]

| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αIIbβ3 |

| RGD | 89 | 440 | 335 | >10000 | >10000 |

| RGDS | - | - | - | - | - |

| GRGD | - | - | - | - | - |

| GRGDS | 55.4 | 580 | 303 | >10000 | >10000 |

| GRGDSP | 15.6 | 167 | 34.2 | >10000 | >10000 |

| GRGDSPK | 12.2 | 311 | 159 | >10000 | >10000 |

Note: A hyphen (-) indicates that data was not available in the cited sources. Higher IC50 values indicate lower binding affinity.

Table 2: Binding Affinities (IC50, nM) of Cyclic RGD Peptides to Various Integrin Subtypes [1][4][5][6][7]

| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αIIbβ3 |

| c(RGDfV) | 1.5 - 3.2 | 250 | 166 | 49 | >10000 |

| c(RGDfK) | 2.6 | 503 | 236 | 75 | >10000 |

| c(RGDyK) | 4.8 | 422 | 141 | 63 | >10000 |

| Cilengitide [c(RGDf(NMe)V)] | 0.61 | 8.4 | 14.9 | - | >10000 |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | 30-42 | >10000 | >10000 | - | - |

Note: A hyphen (-) indicates that data was not available in the cited sources. The conformationally constrained nature of cyclic peptides generally leads to higher binding affinity and selectivity for specific integrin subtypes compared to their linear counterparts.

Key Experimental Protocols in RGDS Research

The investigation of RGDS-mediated cellular processes relies on a variety of well-established experimental techniques. The following are detailed methodologies for three key assays.

Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate coated with an RGDS-containing peptide.

-

Plate Coating:

-

Prepare a solution of the RGDS peptide (e.g., 10-100 µg/mL in sterile phosphate-buffered saline, PBS).

-

Add 100 µL of the peptide solution to each well of a 96-well tissue culture plate. As a negative control, use wells coated with PBS or a non-adhesive peptide like RGES.

-

Incubate the plate for 1-2 hours at 37°C to allow the peptide to adsorb to the surface.

-

-

Washing and Blocking:

-

Aspirate the coating solution and wash the wells three times with sterile PBS to remove any unbound peptide.

-

Add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well and incubate for 1 hour at 37°C. This step prevents non-specific cell binding to the plastic surface.

-

Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

-

Cell Seeding and Incubation:

-

Prepare a single-cell suspension of the desired cell type in a serum-free medium.

-

Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL) into each well.

-

Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

-

-

Removal of Non-Adherent Cells:

-

Gently wash the wells with PBS to remove any cells that have not adhered to the substrate. The number of washes may need to be optimized depending on the cell type.

-

-

Quantification of Adherent Cells:

-

Fix the adherent cells with a solution such as 4% paraformaldehyde for 15 minutes.

-

Stain the fixed cells with a 0.1% Crystal Violet solution for 10-20 minutes.

-

Wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stain from the cells by adding a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of adherent cells.

-

Transwell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant, and can be adapted to study the effect of RGDS peptides.

-

Preparation of Transwell Inserts:

-

Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

-

Addition of Chemoattractant:

-

Add a chemoattractant solution (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the 24-well plate.

-

-

Cell Preparation and Seeding:

-

Prepare a single-cell suspension in a serum-free medium.

-

If testing the inhibitory effect of RGDS, pre-incubate the cells with the RGDS peptide in solution.

-

Seed the cell suspension (e.g., 1 x 10⁵ cells) into the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 4-24 hours, depending on the cell type).

-

-

Removal of Non-Migrated Cells:

-

After incubation, carefully remove the Transwell insert from the plate.

-

Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in a fixative solution (e.g., 4% paraformaldehyde or 70% ethanol) for 10-15 minutes.

-

Stain the fixed cells with a 0.1% Crystal Violet solution for 10-20 minutes.

-

-

Quantification of Migrated Cells:

-

Gently wash the insert in water to remove excess stain.

-

Allow the membrane to dry.

-

The migrated cells can be quantified by either counting the stained cells in several microscopic fields of view or by eluting the stain and measuring the absorbance as described in the cell adhesion assay.

-

Apoptosis Assay (Anoikis)

This assay is used to determine if soluble RGDS peptides can induce apoptosis, often by disrupting cell-matrix adhesion (anoikis).

-

Cell Culture:

-

Culture cells to a sub-confluent state on a suitable ECM-coated substrate (e.g., collagen IV or fibronectin).

-

-

Treatment with RGDS:

-

Replace the culture medium with a medium containing the desired concentration of soluble RGDS peptide. A control peptide (e.g., RGES) should be used in parallel.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Apoptosis Detection:

-

Apoptosis can be detected using several methods:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest the cells (both adherent and floating).

-

Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

TUNEL Assay:

-

Fix and permeabilize the cells.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

-

Caspase Activation Assay:

-

Prepare cell lysates.

-

Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric substrate-based assay.

-

-

-

Signaling Pathways Activated by RGDS-Integrin Binding

The engagement of integrins by the RGDS motif initiates a complex network of intracellular signaling pathways that regulate cellular behavior. A central event in this process is the clustering of integrins and the recruitment of signaling and adaptor proteins to form focal adhesions.

Upon ligand binding, a conformational change occurs in the integrin, leading to the recruitment and activation of Focal Adhesion Kinase (FAK). Autophosphorylation of FAK creates docking sites for other signaling molecules, most notably the Src family of non-receptor tyrosine kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, leading to the activation of several key signaling cascades:

-

The MAPK/ERK Pathway: The FAK/Src complex can activate the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a crucial role in regulating gene expression, cell proliferation, and survival.

-

The PI3K/Akt Pathway: FAK can also activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a major regulator of cell survival, growth, and metabolism.

-